An In-depth Technical Guide to 4-[3-(Benzyloxy)phenyl]aniline: Synthesis, Properties, and Applications
An In-depth Technical Guide to 4-[3-(Benzyloxy)phenyl]aniline: Synthesis, Properties, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 4-[3-(Benzyloxy)phenyl]aniline, a key intermediate in medicinal chemistry and materials science. The document details the compound's core chemical and physical properties, outlines validated synthetic protocols, particularly focusing on the Suzuki-Miyaura cross-coupling reaction, and discusses its significance as a structural motif in the development of pharmacologically active agents. This guide is intended to serve as a foundational resource, integrating established chemical principles with practical, field-proven methodologies to support advanced research and development.
Introduction: The Significance of the Biphenyl Aniline Scaffold
The 4-[3-(Benzyloxy)phenyl]aniline molecule belongs to the diphenylamine class of compounds, which are characterized by an amine linked to two phenyl groups.[1] This structural framework is a "privileged scaffold" in drug discovery, frequently appearing in a multitude of biologically active compounds.[2] The rigidity of the biphenyl core, combined with the reactive potential of the aniline moiety and the versatile benzyloxy protecting group, makes this compound a valuable building block for synthesizing more complex molecular architectures.[3]
Diphenylamine derivatives have a long history of therapeutic relevance, with applications ranging from anti-inflammatory and antimicrobial to anticancer agents.[4][5] The core structure's ability to be strategically functionalized allows for the fine-tuning of its steric and electronic properties to optimize interactions with biological targets.[3] This guide will focus specifically on the 3-benzyloxy substituted isomer, detailing the technical knowledge required for its synthesis, characterization, and strategic deployment in research.
Physicochemical and Safety Profile
A thorough understanding of the compound's fundamental properties is critical for its effective use in a laboratory setting.
Core Chemical Properties
The essential identifiers and properties of 4-[3-(Benzyloxy)phenyl]aniline are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-(3-phenylmethoxyphenyl)aniline | [3] |
| Molecular Formula | C₁₉H₁₇NO | [3] |
| Molecular Weight | 275.3 g/mol | [6] |
| CAS Number | 400749-48-6 | [3] |
Safety and Handling
While specific toxicity data for 4-[3-(Benzyloxy)phenyl]aniline is limited, data from analogous compounds, such as 4-(Benzyloxy)aniline and its hydrochloride salt, provide essential safety guidance.
-
Hazard Classification: Analogues are classified as acute oral toxicity Category 4, skin irritants, and serious eye irritants.[7][8] May cause skin sensitization.[9][10]
-
Precautionary Measures: Standard laboratory personal protective equipment (PPE), including N95 dust masks, safety glasses, and chemical-resistant gloves, is mandatory.[9] Handle in a well-ventilated area or chemical fume hood. Avoid breathing dust.[10]
-
First Aid: In case of contact, rinse skin or eyes cautiously with water for several minutes.[8][11] If inhaled, move the person to fresh air.[10] Seek medical advice if symptoms persist.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents, with which it may react violently.[11]
Synthesis and Mechanism: The Suzuki-Miyaura Cross-Coupling Approach
The most robust and widely adopted method for synthesizing the 4-[3-(Benzyloxy)phenyl]aniline scaffold is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][12] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of its precursors.[2][13]
Retrosynthetic Strategy
The synthesis involves creating a carbon-carbon bond between a 3-(benzyloxy)phenyl unit and a 4-aminophenyl unit. Two primary retrosynthetic pathways are viable:
-
Route A: Coupling of a 3-(benzyloxy)phenylboronic acid with a 4-haloaniline (e.g., 4-bromoaniline).
-
Route B: Coupling of a 4-aminophenylboronic acid with a 3-(benzyloxy)aryl halide (e.g., 1-bromo-3-(benzyloxy)benzene).
The choice between these routes typically depends on the cost, stability, and commercial availability of the starting materials.[2]
Catalytic Cycle Mechanism
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[12]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond of the biphenyl product and regenerating the Pd(0) catalyst.[12]
Generalized Experimental Protocol
This protocol provides a robust starting point for the synthesis, which can be optimized as needed.[14]
Materials:
-
Aryl Halide (e.g., 1-bromo-3-(benzyloxy)benzene) (1.0 eq)
-
Arylboronic Acid (e.g., 4-aminophenylboronic acid) (1.1 - 1.5 eq)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)[14]
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)[14]
-
Solvent System (e.g., Toluene/Ethanol/H₂O, Dioxane)[14]
Procedure:
-
To a reaction vessel equipped with a condenser and magnetic stirrer, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen).
-
Add the degassed solvent system via cannula.
-
Heat the reaction mixture to the target temperature (typically 80-110 °C) and stir vigorously for the specified time (12-24 hours).[14]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
Purify the crude product by column chromatography on silica gel to yield the pure 4-[3-(Benzyloxy)phenyl]aniline.[15]
Spectroscopic Characterization
Accurate characterization is essential for verifying the structure and purity of the synthesized compound. While a specific, publicly available spectrum for 4-[3-(Benzyloxy)phenyl]aniline is not provided in the search results, expected ¹H NMR spectral features can be predicted based on its structure and data from similar aniline derivatives.[16][17][18]
Caption: Standard workflow for spectroscopic characterization.
Expected ¹H NMR (CDCl₃) Resonances:
-
Aromatic Protons: Multiple signals in the range of δ 6.8-7.5 ppm. Protons on the aniline ring will appear as distinct doublets and multiplets, as will the protons on the benzyloxy-substituted ring and the benzyl group itself.
-
Methylene Protons (-CH₂-): A characteristic singlet around δ 5.1 ppm for the benzylic protons (O-CH₂-Ph).
-
Amine Proton (-NH₂): A broad singlet, typically around δ 3.5-4.5 ppm, which can exchange with D₂O.
Applications in Drug Development and Medicinal Chemistry
The 4-[3-(Benzyloxy)phenyl]aniline scaffold is a precursor to a wide range of compounds with potential therapeutic applications. The diphenylamine core is associated with diverse biological activities, including:
-
Antimicrobial Activity: Diphenylamine derivatives have shown efficacy against various bacterial and fungal strains.[5][19] For instance, certain pyrazole derivatives incorporating substituted aniline moieties have demonstrated potent activity against drug-resistant Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis.[20]
-
Antioxidant Properties: The secondary amine group in the diphenylamine structure is crucial for its antioxidant activity, which is relevant for inhibiting lipid peroxidation and protecting against cellular oxidative stress.[1][21]
-
Anti-inflammatory Effects: Many non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac, are derivatives of diphenylamine, highlighting the scaffold's importance in this therapeutic area.[4]
-
Anticancer Research: The biphenyl structure is a key feature in compounds designed to inhibit protein kinases and other targets relevant to oncology.[2]
The benzyloxy group often serves as a protecting group for a phenol, which can be deprotected in a later synthetic step to reveal a hydroxyl group. This hydroxyl group can be a critical hydrogen bond donor/acceptor for interaction with a biological target or can serve as a handle for further functionalization.
Conclusion
4-[3-(Benzyloxy)phenyl]aniline is a high-value chemical intermediate whose utility is rooted in the strategic combination of a biphenyl scaffold, an aniline functional group, and a versatile benzyloxy moiety. Its synthesis is reliably achieved through palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. The demonstrated association of the broader diphenylamine class with significant pharmacological activities underscores the importance of 4-[3-(Benzyloxy)phenyl]aniline as a building block for the discovery and development of novel therapeutics. This guide provides the foundational knowledge for researchers to confidently synthesize, characterize, and utilize this compound in their scientific endeavors.
References
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Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (2025, March 10). Carl ROTH. Retrieved January 14, 2026, from [Link]
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Safety Data Sheet: 4-(Benzyloxy) aniline hydrochloride. (n.d.). Carl ROTH. Retrieved January 14, 2026, from [Link]
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3-[4-(Benzyloxy)phenyl]aniline | C19H17NO | CID 3353642. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
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Diphenylamine. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
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(PDF) Diphenylamine: An unusual antioxidant. (2025, August 7). ResearchGate. Retrieved January 14, 2026, from [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved January 14, 2026, from [Link]
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Synthesis of new Schiff's Bases via Suzuki coupling reaction. (2024, December 29). ResearchGate. Retrieved January 14, 2026, from [Link]
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Synthesis and antimicrobial activity of some new diphenylamine derivatives. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Table of Contents. (n.d.). Organic Chemistry Data. Retrieved January 14, 2026, from [Link]
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Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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